molecular formula C9H9NO3 B14367006 3-(4-Amino-3-hydroxyphenyl)prop-2-enoic acid CAS No. 90717-72-9

3-(4-Amino-3-hydroxyphenyl)prop-2-enoic acid

Cat. No.: B14367006
CAS No.: 90717-72-9
M. Wt: 179.17 g/mol
InChI Key: VNLWGMGEUUYNEP-UHFFFAOYSA-N
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Description

3-(4-Amino-3-hydroxyphenyl)prop-2-enoic acid is an organic compound with a molecular formula of C9H9NO3 This compound is characterized by the presence of an amino group, a hydroxy group, and a phenyl group attached to a propenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Amino-3-hydroxyphenyl)prop-2-enoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 4-nitrophenol and cinnamic acid.

    Nitration: The 4-nitrophenol undergoes nitration to introduce a nitro group at the para position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using reagents like sodium hydroxide.

    Condensation: The final step involves the condensation of the amino and hydroxy-substituted phenyl group with the propenoic acid backbone, typically using a base-catalyzed reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, continuous flow systems, and automated control to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-Amino-3-hydroxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and acylating agents.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Various substituted phenylpropanoic acids.

Scientific Research Applications

3-(4-Amino-3-hydroxyphenyl)prop-2-enoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Amino-3-hydroxyphenyl)prop-2-enoic acid involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxyphenyl)prop-2-enoic acid:

    3-(3-Hydroxy-4-methoxyphenyl)prop-2-enoic acid: This compound has a methoxy group instead of an amino group.

Uniqueness

3-(4-Amino-3-hydroxyphenyl)prop-2-enoic acid is unique due to the presence of both amino and hydroxy groups on the phenyl ring, which imparts distinct chemical and biological properties

Properties

CAS No.

90717-72-9

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

3-(4-amino-3-hydroxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C9H9NO3/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5,11H,10H2,(H,12,13)

InChI Key

VNLWGMGEUUYNEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)O)N

Origin of Product

United States

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